3-(Pyridin-3-yl)butan-1-ol

Description

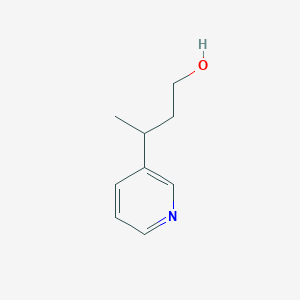

3-(Pyridin-3-yl)butan-1-ol (CAS: Not explicitly provided; see isomers in ) is a pyridine-containing alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. The compound features a linear butanol chain (four carbons) with a hydroxyl group (-OH) at the terminal (C1) position and a pyridine ring attached at the third carbon of the chain.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-pyridin-3-ylbutan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-8(4-6-11)9-3-2-5-10-7-9/h2-3,5,7-8,11H,4,6H2,1H3 |

InChI Key |

UEKWBNCLAIQFJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-(Pyridin-3-yl)butan-1-ol

- Molecular Formula: C₉H₁₃NO (identical to the target compound).

- Structure: The hydroxyl group is located at C4 of the butanol chain, while the pyridine ring remains at C3.

- Key Differences : Positional isomerism affects molecular interactions. For example, the C4 hydroxyl may enhance hydrogen-bonding capabilities in certain solvents compared to the C1 position.

- Commercial Availability : Priced at $13–378 per 100 mg–10 g (Aaron Chemicals LLC).

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol

Heterocyclic and Functional Group Variants

3-(Pyrrolidin-1-yl)butan-1-ol

- Molecular Formula: C₈H₁₇NO.

- Structure : Replaces pyridine with pyrrolidine (a saturated five-membered ring with one nitrogen).

- Properties : Higher basicity due to pyrrolidine’s aliphatic nitrogen vs. pyridine’s aromatic nitrogen. Storage requires inert atmospheres, suggesting sensitivity to oxidation.

- Hazards : Classified with warnings for toxicity (H302: harmful if ingested) and irritation (H315, H319).

4-Amino-1-(3,4-dichlorophenyl)butan-1-ol

- Molecular Formula: C₁₀H₁₃Cl₂NO.

- Structure: Substitutes pyridine with a 3,4-dichlorophenyl group and adds an amino (-NH₂) moiety.

Metabolically Related Derivatives

4-(2-Hydroxydiazen-1-yl)-1-(pyridin-3-yl)butan-1-ol

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.